Milnacipran Hydrochloride

SNRI pharmacology transporter inhibition reuptake ratio

Select Milnacipran Hydrochloride for its balanced 1:1 serotonin-norepinephrine reuptake inhibition, providing superior noradrenergic tone for fatigue and cognitive dysfunction models without dopaminergic off-target effects (IC50 >6,100 nM). Its unique pharmacokinetic profile—~50% renal excretion of unchanged drug and minimal CYP450 metabolism—reduces drug-drug interaction confounding, making it the clean SNRI comparator for polypharmacy studies. Ideal reference standard for cardiovascular safety protocols due to its neutral blood pressure profile vs. venlafaxine.

Molecular Formula C15H23ClN2O
Molecular Weight 282.81 g/mol
CAS No. 101152-94-7
Cat. No. B001180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilnacipran Hydrochloride
CAS101152-94-7
Synonyms1 Phenyl 1 diethylaminocarbonyl 2 aminomethylcyclopropane HCl
1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane HCl
F 2207
F-2207
F2207
Ixel
midalcipran
milnacipran
milnacipran hydrochloride
Savella
Molecular FormulaC15H23ClN2O
Molecular Weight282.81 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl
InChIInChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1
InChIKeyXNCDYJFPRPDERF-PBCQUBLHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milnacipran Hydrochloride (CAS 101152-94-7): SNRI with 1:1 Serotonin-Norepinephrine Reuptake Inhibition Profile


Milnacipran hydrochloride (CAS 101152-94-7) is a serotonin-norepinephrine reuptake inhibitor (SNRI) that differs from other class members by its balanced (1:1) potency for inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake [1]. In vitro, it inhibits human norepinephrine transporter (NET) with IC50 = 77 nM and serotonin transporter (SERT) with IC50 = 420 nM, with minimal affinity for dopamine transporters (IC50 > 6,100 nM) [2]. It exists as a racemic mixture of cis-stereoisomers with the (1S,2R)-enantiomer being the active eutomer [3]. The hydrochloride salt is a white crystalline powder (MW 282.81 g/mol, mp 171-181°C) with high aqueous solubility (19 mg/mL) and absolute bioavailability of 85-90% .

Why Milnacipran Hydrochloride Cannot Be Interchanged with Other SNRIs: A Procurement-Focused Rationale


SNRIs are not a homogeneous class. Venlafaxine exhibits a 30-fold higher affinity for serotonin over norepinephrine, while duloxetine shows a 10-fold serotonin preference [1]. In contrast, milnacipran's balanced (1:1) reuptake inhibition profile [2] translates to a distinct clinical signature—more pronounced noradrenergic effects (fatigue reduction, pain modulation) without the dose-dependent cardiovascular liabilities observed with venlafaxine [3]. Additionally, milnacipran is the only major SNRI that does not rely primarily on cytochrome P450 metabolism, with approximately 50% excreted unchanged in urine, conferring a lower drug-drug interaction burden [4]. These pharmacological and pharmacokinetic distinctions preclude simple substitution; procurement decisions must align the compound's specific differentiation with the intended experimental or therapeutic endpoint.

Quantitative Differentiation of Milnacipran Hydrochloride: Comparator-Based Evidence for Scientific Selection


Balanced NE:5-HT Reuptake Inhibition Ratio Differentiates Milnacipran from Serotonin-Preferring SNRIs

Milnacipran inhibits norepinephrine and serotonin reuptake with an approximately balanced potency ratio of 1:1, whereas venlafaxine exhibits 30-fold and duloxetine exhibits 10-fold selectivity for serotonin over norepinephrine [1]. In functional uptake assays using human transporters, milnacipran demonstrates NET-selective uptake inhibition (NET/SERT ratio = 0.45) and SERT-selective binding (SERT/NET ratio = 2.61), a profile distinct from duloxetine which shows SERT-selective binding and uptake [2]. This balanced dual inhibition is consistent across both rat synaptosomal preparations (IC50: 5-HT = 28.0 nM, NE = 29.6 nM) [3] and human transporters (IC50: NET = 77 nM, SERT = 420 nM) [4].

SNRI pharmacology transporter inhibition reuptake ratio noradrenergic tone

Superior Pain Reduction Efficacy: Milnacipran 200 mg Demonstrates Highest Probability (79.6%) of Being Most Effective for Fibromyalgia Pain

A 2025 network meta-analysis of 21 RCTs involving 6,953 participants evaluated SSRIs and SNRIs for fibromyalgia. Milnacipran 200 mg demonstrated the highest probability (79.6%) of being the most effective treatment for pain reduction, while Duloxetine 60 mg ranked highest for sleep improvement (63.4%) [1]. In a prospective cohort study, duloxetine showed the greatest overall pain improvement (p < 0.05), but milnacipran was specifically noted as a viable option for patients with predominant fatigue [2].

fibromyalgia chronic pain network meta-analysis efficacy ranking SNRI clinical trial

Lower Cardiovascular Toxicity Profile: Milnacipran Shows Rare Blood Pressure Elevation vs. Dose-Dependent Hypertension with Venlafaxine

Comparative reviews indicate that venlafaxine is associated with dose-dependent cardiovascular phenomena, principally increased blood pressure, whereas milnacipran and duloxetine appear essentially devoid of cardiovascular toxicity [1]. Specifically, at true SNRI doses, venlafaxine's hypertensive effect is frequent, duloxetine's is less frequent, and milnacipran's is rare [2]. Additionally, duloxetine carries a unique hepatotoxicity warning not shared by milnacipran [3]. Venlafaxine appears the least well-tolerated overall due to a high incidence of serotonergic adverse events (nausea, sexual dysfunction, withdrawal problems) combined with hypertension [4].

cardiovascular safety hypertension adverse events tolerability SNRI comparison

Minimal CYP450 Metabolism and Absence of Active Metabolites Reduce Drug-Drug Interaction Liability

Unlike duloxetine and venlafaxine, which are extensively metabolized to demethylated compounds that also inhibit serotonin and noradrenaline uptake, milnacipran lacks active metabolites [1]. Milnacipran's clearance is due approximately equally to both urinary excretion and metabolism, whereas other newer antidepressants are almost totally biotransformed before excretion [2]. In vitro studies demonstrate milnacipran is not expected to cause clinically significant P450 inhibition or induction, with limited reciprocal pharmacokinetic interaction with CYP isoenzymes frequently involved in antidepressant metabolism (CYP2D6 and CYP2C19) [3].

pharmacokinetics CYP450 drug-drug interactions metabolism excretion

Optimal Research and Procurement Scenarios for Milnacipran Hydrochloride Based on Differentiated Evidence


Preclinical Fibromyalgia and Neuropathic Pain Models Requiring Balanced Noradrenergic/Serotonergic Tone

Based on the 79.6% probability of being most effective for fibromyalgia pain reduction [1] and the balanced 1:1 NE:5-HT reuptake inhibition profile [2], milnacipran hydrochloride is the optimal SNRI selection for animal models of chronic widespread pain or fibromyalgia where both noradrenergic and serotonergic contributions to analgesia are relevant. Its lack of dopamine transporter affinity (IC50 > 6,100 nM) [3] ensures target specificity in mechanistic studies.

Studies Evaluating Fatigue-Predominant Symptom Clusters or Noradrenergic Dysfunction

Prospective cohort data indicate milnacipran remains a viable option specifically for fibromyalgia patients with predominant fatigue [4]. Its NET-selective functional uptake profile (NET/SERT ratio = 0.45) [5] supports enhanced noradrenergic tone, making it suitable for research protocols targeting fatigue, cognitive dysfunction, or attention deficits where noradrenergic augmentation is hypothesized as the therapeutic mechanism.

Pharmacokinetic Interaction Studies Requiring Minimal CYP450 Involvement

With approximately 50% renal excretion of unchanged drug and no active metabolites [6], milnacipran hydrochloride serves as an ideal reference compound for drug-drug interaction studies involving CYP2D6 or CYP2C19 substrates. Its minimal CYP inhibition/induction liability [7] reduces pharmacokinetic confounding in polypharmacy protocols compared to duloxetine or venlafaxine.

Cardiovascular Safety Studies in Rodent Hypertension Models

Given its rare incidence of blood pressure elevation versus venlafaxine's dose-dependent hypertension [8], milnacipran hydrochloride is the preferred SNRI comparator or positive control for studies evaluating cardiovascular effects of monoamine reuptake inhibitors. Its essentially neutral cardiovascular profile [9] allows for cleaner interpretation of noradrenergic mechanisms without cardiovascular confounding.

Technical Documentation Hub

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